Technical Guide: 2-(5-Bromopyridin-2-yl)ethanol (CAS No. 1206968-77-5)
Technical Guide: 2-(5-Bromopyridin-2-yl)ethanol (CAS No. 1206968-77-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(5-Bromopyridin-2-yl)ethanol, a key building block in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document combines reported information with well-established chemical principles to offer a thorough resource for its synthesis, properties, and potential applications in drug discovery.
Chemical Properties and Data
2-(5-Bromopyridin-2-yl)ethanol is a functionalized pyridine derivative. The presence of the bromine atom and the primary alcohol group makes it a versatile intermediate for the synthesis of more complex molecules.
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Source/Method |
| CAS Number | 1206968-77-5 | Vendor Information |
| Molecular Formula | C₇H₈BrNO | Calculated |
| Molecular Weight | 202.05 g/mol | Calculated |
| Appearance | Predicted: Colorless to light yellow oil or low melting solid | Inferred from similar compounds |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| Solubility | Predicted: Soluble in methanol, ethanol, DMSO, and chlorinated solvents | Inferred from similar compounds |
| ¹H NMR (Predicted) | δ ~ 8.6 (d, 1H, H6), ~ 7.8 (dd, 1H, H4), ~ 7.5 (d, 1H, H3), ~ 3.9 (t, 2H, -CH₂OH), ~ 3.0 (t, 2H, -CH₂-Py) | Based on analysis of 2-bromopyridine and 2-(pyridin-2-yl)ethanol spectra |
| ¹³C NMR (Predicted) | δ ~ 160 (C2), ~ 150 (C6), ~ 140 (C4), ~ 122 (C3), ~ 120 (C5), ~ 60 (-CH₂OH), ~ 40 (-CH₂-Py) | Based on analysis of related pyridine derivatives |
| IR (Predicted, cm⁻¹) | ~ 3350 (O-H stretch), ~ 3050 (Aromatic C-H stretch), ~ 2930 (Aliphatic C-H stretch), ~ 1580, 1460 (C=C, C=N ring stretch), ~ 1050 (C-O stretch), ~ 600 (C-Br stretch) | Based on characteristic functional group frequencies |
| Mass Spec (EI, m/z) | Predicted: 201/203 (M⁺), 170/172 ([M-CH₂OH]⁺), 122 ([M-Br]⁺) | Based on fragmentation patterns of similar compounds |
Proposed Synthesis Protocols
Step 1: Synthesis of Ethyl 2-(5-bromopyridin-2-yl)acetate
This step can be achieved via a Minisci-type reaction, which involves the radical acylation of a heteroaromatic base.
Experimental Protocol:
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Reagents: 5-Bromopyrimidine, Ethyl pyruvate, Ammonium persulfate, Silver nitrate, Acetic acid, Toluene, Water.
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Procedure:
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To a biphasic solution of 5-bromopyrimidine (1.0 eq) in toluene and water, add acetic acid.
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Add ethyl pyruvate (1.2 eq) to the mixture.
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In a separate flask, prepare an aqueous solution of ammonium persulfate (1.5 eq) and a catalytic amount of silver nitrate.
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Slowly add the ammonium persulfate solution to the reaction mixture at room temperature with vigorous stirring.
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The reaction is typically stirred for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Upon completion, separate the organic layer and extract the aqueous layer with toluene.
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield ethyl 2-(5-bromopyridin-2-yl)acetate.
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Step 2: Reduction to 2-(5-Bromopyridin-2-yl)ethanol
The synthesized ester is then reduced to the primary alcohol.
Experimental Protocol:
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Reagents: Ethyl 2-(5-bromopyridin-2-yl)acetate, Lithium aluminum hydride (LAH) or Sodium borohydride (NaBH₄), Anhydrous tetrahydrofuran (THF) or Ethanol, Diethyl ether, Saturated aqueous ammonium chloride.
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Procedure (using LAH):
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To a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), slowly add a solution of ethyl 2-(5-bromopyridin-2-yl)acetate (1.0 eq) in anhydrous THF.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
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Upon completion, cool the reaction mixture back to 0 °C and quench the excess LAH by the sequential and careful addition of water, followed by 15% aqueous sodium hydroxide, and then more water.
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Filter the resulting aluminum salts through a pad of Celite and wash the filter cake with diethyl ether.
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Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 2-(5-Bromopyridin-2-yl)ethanol.
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Mandatory Visualizations
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of 2-(5-Bromopyridin-2-yl)ethanol.
Hypothetical Application in Kinase Inhibition Signaling Pathway
Derivatives of 2-(5-Bromopyridin-2-yl)ethanol can be synthesized to act as kinase inhibitors. The bromopyridine moiety can serve as a scaffold for building molecules that target the ATP-binding site of kinases, which are often dysregulated in diseases like cancer.
Caption: Hypothetical inhibition of an RTK signaling pathway by a derivative.
Applications in Drug Discovery
The structural features of 2-(5-Bromopyridin-2-yl)ethanol make it a valuable building block for the synthesis of pharmaceutical compounds.
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Scaffold for Kinase Inhibitors: The pyridine ring is a common motif in kinase inhibitors, often interacting with the hinge region of the ATP-binding pocket. The bromine atom at the 5-position provides a handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the exploration of different chemical spaces to enhance potency and selectivity.
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Linker Moiety: The ethanol side chain can be used to attach the pyridine core to other pharmacophores or to modify the solubility and pharmacokinetic properties of a lead compound. The hydroxyl group can be readily converted into other functional groups, such as ethers, esters, or amines.
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Fragment-Based Drug Design: As a relatively small and functionalized molecule, it can be used as a starting point in fragment-based drug discovery campaigns to identify novel binding interactions with therapeutic targets.
